molecular formula C14H11NO3 B015312 2-Methyl-5-nitrobenzophenone CAS No. 39272-00-9

2-Methyl-5-nitrobenzophenone

Cat. No.: B015312
CAS No.: 39272-00-9
M. Wt: 241.24 g/mol
InChI Key: MUUCOWULQJLJNZ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzophenone is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzophenone, featuring a nitro group and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzophenone typically involves the reaction of benzoyl chloride with 2-methyl-5-nitrobenzene. This process can be carried out under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Acylation: Benzoyl chloride reacts with 2-methyl-5-nitrobenzene in the presence of AlCl3 to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Reduction: H2/Pd-C or SnCl2/HCl.

    Substitution: Electrophiles such as bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

Major Products:

    Reduction: 2-Methyl-5-aminobenzophenone.

    Substitution: 2-Methyl-5-nitro-4-bromobenzophenone.

Scientific Research Applications

2-Methyl-5-nitrobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrobenzophenone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzophenone core can engage in photochemical processes. These interactions can lead to various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

  • 2-Methyl-4-nitrobenzophenone
  • 2-Methyl-3-nitrobenzophenone
  • 2-Methyl-6-nitrobenzophenone

Comparison: 2-Methyl-5-nitrobenzophenone is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. For example, the meta-directing effect of the nitro group in this compound differs from the ortho/para-directing effects seen in other isomers .

Properties

IUPAC Name

(2-methyl-5-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-7-8-12(15(17)18)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUCOWULQJLJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399357
Record name 2-METHYL-5-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39272-00-9
Record name 2-METHYL-5-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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